molecular formula C10H10F2N4 B6497322 {1-[(2,5-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine CAS No. 1248996-28-2

{1-[(2,5-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine

Cat. No.: B6497322
CAS No.: 1248996-28-2
M. Wt: 224.21 g/mol
InChI Key: GZEKHLAEBNAHSK-UHFFFAOYSA-N
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Description

{1-[(2,5-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(2,5-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, the azide derivative of 2,5-difluorobenzyl azide reacts with an alkyne to form the triazole ring.

    Introduction of the Methanamine Group: The triazole intermediate is then reacted with formaldehyde and a suitable amine to introduce the methanamine group.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

{1-[(2,5-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

{1-[(2,5-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of {1-[(2,5-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{1-[(2,5-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine is unique due to its specific triazole structure and the presence of the difluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[1-[(2,5-difluorophenyl)methyl]triazol-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2N4/c11-8-1-2-10(12)7(3-8)5-16-6-9(4-13)14-15-16/h1-3,6H,4-5,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEKHLAEBNAHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CN2C=C(N=N2)CN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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